N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C19H29N3O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxybenzenesulfonyl group and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method involves the alkylation of piperazine with 4-methoxybenzenesulfonyl chloride, followed by the introduction of the cyclohexyl group through a subsequent reaction with cyclohexylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with phenyl groups instead of cyclohexyl and methoxybenzenesulfonyl groups.
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzenesulfonyl group.
N-cyclohexyl-2-[4-(4-bromophenyl)piperazin-1-yl]acetamide: Similar structure but with a bromophenyl group instead of a methoxybenzenesulfonyl group.
Uniqueness
N-cyclohexyl-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxybenzenesulfonyl group, which can impart specific chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H29N3O4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H29N3O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-13-11-21(12-14-22)15-19(23)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23) |
InChI Key |
KKINLFXMTINXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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